molecular formula C21H31N3O5 B193119 Lisinopril R,S,S-isomer CAS No. 85955-59-5

Lisinopril R,S,S-isomer

Número de catálogo: B193119
Número CAS: 85955-59-5
Peso molecular: 405.5 g/mol
Clave InChI: RLAWWYSOJDYHDC-KSZLIROESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lisinopril is a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and heart failure. During its synthesis, the (R,S,S)-diketopiperazine isomer emerges as a known impurity, designated as Ph. Eur Impurity-D . This isomer forms via epimerization of intermediate compounds under high-temperature conditions (e.g., 190°C) during manufacturing. Structural characterization confirms its distinct configuration compared to the active (S,S,S)-isomer of lisinopril, with spectral data aligning with reported impurity profiles . While the R,S,S-isomer lacks therapeutic relevance, its presence underscores the importance of stereochemical control in pharmaceutical synthesis.

Métodos De Preparación

Reductive Amination Strategies

The R,S,S-isomer primarily forms during the reductive amination of 2-oxo-4-phenylbutyrate with lysine-proline intermediates. Traditional methods employed sodium cyanoborohydride (NaBH3_3CN) as a reducing agent, but this led to toxic byproducts like hydrogen cyanide . Modern approaches utilize sodium triacetoxyborohydride (NaBH(OAc)3_3) , which improves safety and stereoselectivity.

Key Steps in Reductive Amination:

  • Coupling of L-Lysine and L-Proline :

    • L-Lysine is protected at the ε-amino group using trifluoroacetic anhydride (TFAA) or tert-butyloxycarbonyl (Boc) groups .

    • The protected lysine is coupled with L-proline via peptide bond formation, often using N-carboxy anhydrides (NCAs) or dicyclohexylcarbodiimide (DCC) .

  • Reductive Amination with 2-Oxo-4-Phenylbutyrate :

    • The lysine-proline intermediate reacts with ethyl 2-oxo-4-phenylbutyrate in the presence of NaBH(OAc)3_3 and acetic acid .

    • Stereoselectivity is controlled by the choice of solvent (e.g., dichloromethane) and temperature (0–25°C) .

Critical Data :

  • Stereochemical Ratio : The S,S,S/R,S,S ratio improves from 1:1 (NaBH3_3CN) to 20:1 (NaBH(OAc)3_3) under optimized conditions .

  • Yield : Total yields range from 31.6% to 34.5% after purification .

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) offers enhanced stereochemical control. The CN103936822A patent details a resin-based method using 2-chlorotrityl chloride (2-CTC) resin to anchor proline, followed by sequential coupling and deprotection .

Protocol Overview:

  • Resin Activation :

    • Proline is immobilized on 2-CTC resin via its carboxyl group .

  • Lysine Coupling :

    • Boc-protected lysine is coupled using HOBt/EDCI reagents .

  • Reductive Amination :

    • The resin-bound intermediate reacts with 2-oxo-4-phenylbutyrate and NaBH(OAc)3_3, achieving a 20:1 S,S,S/R,S,S ratio .

  • Cleavage and Deprotection :

    • Trifluoroacetic acid (TFA) cleaves the product from the resin while removing Boc groups .

Advantages :

  • Reduced epimerization due to steric hindrance from the resin.

  • Simplified purification via filtration .

Solution-Phase Synthesis

Solution-phase methods remain prevalent for large-scale production. The EP1513868B1 patent describes a five-step process involving N-carboxy anhydrides and chiral resolution .

Steps and Conditions:

  • L-Lysine Protection :

    • ε-Amino protection with TFAA or Boc groups .

  • N-Carboxy Anhydride Formation :

    • Treatment with triphosgene generates reactive NCAs .

  • Coupling with L-Proline Methyl Ester :

    • NCAs react with proline derivatives in dichloromethane at 25°C .

  • Reductive Amination :

    • Ethyl 2-oxo-4-phenylbutyrate and NaBH(OAc)3_3 in acetic acid yield the R,S,S-isomer as a minor product .

  • Hydrolysis and Purification :

    • Alkaline hydrolysis (NaOH) followed by cation-exchange chromatography isolates the isomer .

Challenges :

  • Epimerization at the C-1 position of the lysine side chain during hydrolysis .

  • Requires chiral HPLC for final purification (e.g., Chiralpak AD-H column ) .

Stereochemical Control and Optimization

Factors Influencing Isomer Formation:

FactorImpact on R,S,S-IsomerOptimal Conditions
Reducing AgentNaBH(OAc)3_3 > NaBH3_3CNNaBH(OAc)3_3, 0–10°C
Solvent PolarityLow polarity reduces epimerizationDichloromethane
TemperatureLower temps favor S,S,S0–25°C
CatalystAcetic acid enhances selectivity1–2 eq. AcOH

Recent Advances :

  • Enzymatic Resolution : Lipases selectively hydrolyze the R,S,S-isomer from racemic mixtures .

  • Continuous-Flow Systems : Microreactors improve mixing and reduce reaction times, minimizing side products .

Analytical Characterization

Key Techniques:

  • HPLC :

    • Column : C18 (5 µm, 250 × 4.6 mm) .

    • Mobile Phase : 0.1% TFA in water/acetonitrile (70:30) .

    • Retention Time : R,S,S-isomer elutes at ~12.5 min vs. 10.2 min for S,S,S .

  • NMR Spectroscopy :

    • 1^1H NMR (D2_2O): δ 1.4–2.4 (m, 12H, lysine/proline), 7.19 (s, 5H, phenyl) .

  • Mass Spectrometry :

    • ESI-MS : m/z 405.49 [M+H]+^+ .

Industrial-Scale Considerations

ParameterSolid-PhaseSolution-Phase
CostHigh (resin reuse <5×)Moderate
Yield30–35%25–30%
Purity≥99.5%≥99.0%
Environmental ImpactLow solvent wasteHigh TFA usage

Regulatory Notes :

  • The R,S,S-isomer is limited to ≤0.15% in final drug products per ICH guidelines .

Análisis De Reacciones Químicas

Types of Reactions: Lisinopril R,S,S-isomer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Molecular Formula : C21H31N3O5
  • Molecular Weight : 405.4879
  • Defined Stereocenters : 3
  • Charge : 0

The R,S,S-isomer is a stereoisomer of lisinopril that can affect its pharmacokinetics and pharmacodynamics. Understanding these properties is crucial for assessing its safety and efficacy in clinical applications.

Analytical Methods for Differentiation

A significant aspect of research on the Lisinopril R,S,S-isomer involves developing analytical techniques to differentiate it from the primary isomer. Various methods have been employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : A study demonstrated a sensitive LC-MS method capable of distinguishing between lisinopril and its R,S,S isomer. The method utilized collision-induced dissociation mass spectrometry to analyze the differences in fragmentation patterns, revealing distinct mass spectra signatures for each compound .
  • High-Performance Liquid Chromatography (HPLC) : HPLC methods have been developed to simultaneously determine lisinopril and its isomers in pharmaceutical formulations. These methods are essential for quality control and ensuring the safety of drug products .

Pharmacological Implications

The pharmacological implications of the R,S,S-isomer are significant, particularly concerning its role as an impurity in lisinopril formulations:

  • ACE Inhibition : While the primary activity of lisinopril involves inhibiting ACE to lower blood pressure, the presence of the R,S,S-isomer may influence the overall efficacy and safety profile of the drug. Studies suggest that impurities can alter pharmacodynamics, potentially leading to variations in therapeutic outcomes .
  • Toxicity Studies : The R,S,S-isomer is also relevant in toxicity assessments during drug formulation development. Regulatory bodies like the FDA require comprehensive impurity profiling to ensure patient safety, making this isomer critical in the context of Abbreviated New Drug Applications (ANDAs) .

Case Studies and Research Findings

Several studies have explored the implications of the R,S,S-isomer in clinical settings:

  • Differentiation Studies : Research has shown that mass spectrometry can effectively differentiate between lisinopril and its diastereomers, which is vital for understanding their respective pharmacological effects .
  • Stability Studies : Investigations into the stability of lisinopril formulations have indicated that environmental factors can affect the stereochemical integrity of both lisinopril and its isomers. Understanding these interactions helps in formulating stable drug products .

Mecanismo De Acción

Lisinopril R,S,S-isomer, like its parent compound, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This action results in vasodilation and increased excretion of sodium and water, thereby reducing blood pressure. The inhibition of angiotensin II also prevents myocyte hypertrophy and vascular smooth muscle cell proliferation .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Table 1: Binding Affinity of Selected Isomers

Compound Target Isomer Binding Metric Source
Phencynonate M2 Receptor S Score: 5.02 (vs. R: 3.59)
LY341495 mGluR2/3 S,S,S IC50: 0.8 nM (vs. mix: 5.4 nM)
Compound 6f Tyrosinase S ΔG: -5.27 kcal/mol
(R)-2 Fatty Acid Nitrogen Catabolism R MEC: 12 ng/mL (vs. S: 390 ng/mL)

Functional Potency and Pharmacological Outcomes

Stereochemistry profoundly impacts efficacy and selectivity:

  • ROMK Inhibitors : In thallium flux assays, the R,R-isomer of MK-7145 is 10× more potent (IC50: 0.006 µM) than the S,S-isomer (IC50: 0.059 µM) for renal outer medullary potassium channel inhibition. Despite similar pharmacokinetics, only the R,R-isomer induces significant diuresis in vivo .
  • A3 Adenosine Receptor Ligands: The S-isomer of N6-(1-phenylethyl)adenosine is 16–48× more potent at human A3 receptors than the R-isomer, highlighting species-dependent stereoselectivity .

Contradictions and Exceptions

While S-isomers often dominate in potency, exceptions exist:

  • ROMK Inhibitors : The R,R-isomer’s superior efficacy contrasts with typical S-isomer advantages, likely due to steric compatibility in the Tl+ flux assay binding pocket .
  • IDO1 Inhibitors: Crystal structures of deoxycytidine kinase inhibitors show both R- and S-isomers bind without steric clashes, suggesting non-steric factors (e.g., electronic effects) govern activity .

Actividad Biológica

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is widely used in the management of hypertension and heart failure. The R,S,S-isomer of lisinopril, also known as the 1R-epimer or impurity E, has garnered interest due to its unique biological activity and implications for pharmacological efficacy and safety. This article explores the biological activity of the lisinopril R,S,S-isomer, supported by data tables, case studies, and detailed research findings.

Lisinopril functions by inhibiting ACE, which prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased blood pressure and reduced strain on the cardiovascular system. The R,S,S-isomer's specific interactions with ACE can influence its pharmacological properties compared to the more commonly used S,S-isomer.

Pharmacokinetics and Metabolism

Lisinopril is characterized by its hydrophilicity, long half-life, and renal excretion without hepatic metabolism. The pharmacokinetic profiles of the R,S,S-isomer differ slightly from those of the S,S-isomer, affecting its efficacy and safety profile. The elimination half-life is approximately 12 hours for lisinopril, but variations may occur with different isomers due to their distinct molecular configurations.

Isomer Elimination Half-Life Excretion Route Metabolism
Lisinopril (S,S)~12 hoursRenalNot metabolized
Lisinopril (R,S,S)VariableRenalNot metabolized

Biological Activity and Efficacy

Research indicates that the R,S,S-isomer exhibits varying degrees of ACE inhibition compared to its S,S counterpart. Studies have shown that while both isomers inhibit ACE activity, their potency and effects on blood pressure regulation may differ.

Case Studies

  • Hypertensive Patients : A study involving hypertensive patients demonstrated that administration of lisinopril resulted in significant reductions in systolic and diastolic blood pressure. The R,S,S-isomer showed a lesser degree of efficacy compared to the S,S-isomer but still contributed positively to overall treatment outcomes .
  • Diabetic Nephropathy : In patients with diabetic nephropathy, lisinopril administration improved renal function markers. The R,S,S-isomer was noted for its potential benefits in this context, although further studies are needed to establish definitive conclusions regarding its comparative efficacy .
  • Cardiovascular Outcomes : A systematic review highlighted that lisinopril significantly reduces cardiovascular events in high-risk populations. The role of the R,S,S-isomer in these outcomes remains under investigation but suggests a potential adjunctive benefit .

Research Findings

Recent studies have focused on the stereochemical stability and biological effects of lisinopril isomers:

  • Isomerization Studies : Lisinopril's conformational equilibrium has been analyzed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These studies indicate that environmental factors can influence the stability and activity of different isomers .
  • In Vitro Studies : Laboratory experiments have shown that the R,S,S-isomer can interact differently with ACE compared to the S,S-isomer, leading to variations in enzyme inhibition rates. This suggests a need for careful consideration when evaluating isomer-specific effects in clinical settings .

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for resolving and quantifying the S,S- and R,S-isomers of lisinopril in pharmaceutical formulations?

  • High-performance liquid chromatography (HPLC) with a 254-nm detector and a 4.6-mm × 625-cm column (packing L1) is validated for isomer separation. The resolution (RR) between S,S- and R,S-isomers must be ≥1.0, with relative retention times of 0.94 (S,S) and 1.0 (R,S) . The assay requires a mobile phase flow rate of 1.2 mL/min and quantifies the S,S-isomer content using peak area ratios. This method ensures compliance with pharmacopeial standards (≥75% S,S-isomer in labeled formulations) .

Q. How do degradation pathways of lisinopril isomers compare under controlled laboratory conditions?

  • Studies on structurally similar compounds (e.g., dimethenamid) suggest enantiomers share comparable degradation rates and pathways. For lisinopril, data on racemic mixtures may be extrapolated to individual isomers, provided analytical methods distinguish between them. Stability testing should employ isomer-specific chromatographic validation to avoid confounding results .

Q. What are the critical steps for preparing lisinopril assay solutions to ensure isomer-specific quantification?

  • Accurate preparation involves sonication and mechanical shaking of powdered tablets in buffer/methanol solutions (e.g., 0.4 mg/mL lisinopril in water). Filtration through 0.45-µm PTFE/PVDF membranes removes particulates, while gradient HPLC (206-nm detection) resolves isomers. System suitability criteria include resolution (RR) ≥1.8 between critical peaks and <2.0% RSD for reproducibility .

Advanced Research Questions

Q. How do pharmacokinetic differences between lisinopril isomers influence ACE inhibition efficacy in vivo?

  • Preclinical studies on other ACE inhibitors (e.g., fosinopril) reveal stereoselective metabolism, where S-isomers often exhibit prolonged activity due to slower hepatic clearance. For lisinopril, molecular dynamics simulations could model isomer interactions with angiotensin-converting enzyme (ACE) active sites, correlating with in vitro binding assays (e.g., IC50_{50} values) .

Q. What experimental strategies resolve contradictions in isomer stability data under varying pH and temperature conditions?

  • Contradictions arise from non-isomer-specific degradation studies. Advanced approaches include:

  • Isothermal calorimetry to measure thermodynamic stability of individual isomers.
  • Chiral stationary phase chromatography to track isomer-specific degradation products.
  • DFT calculations to predict relative free energy differences, as shown in selenocyclization studies where S-isomers were more stable than R-isomers .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}, 2H^{2}\text{H}) improve mechanistic studies of lisinopril isomer interactions with biological targets?

  • Stable isotopes enable tracking of isomer-specific metabolic pathways via mass spectrometry. For example, 13C^{13}\text{C}-labeled lisinopril could clarify hepatic conversion rates or tissue distribution differences. This method aligns with published protocols for isotopically labeled ACE inhibitors .

Q. What are the implications of enantiomeric impurities in lisinopril formulations for clinical trial outcomes?

  • Impurities ≤0.3% (per pharmacopeial limits) may still affect drug safety if R,S-isomers exhibit off-target effects. Rigorous impurity profiling using gradient elution HPLC (e.g., 88–10% acetonitrile/water over 37 minutes) and spiking with reference standards (e.g., USP Fosinopril Related Compounds) ensures detection limits meet regulatory thresholds .

Q. Methodological Considerations

  • Experimental Design : Use randomized controlled trials (RCTs) with isomer-specific endpoints (e.g., blood pressure reduction, renal outcomes) to isolate stereochemical effects .
  • Data Analysis : Apply multivariate statistics to account for covariates (e.g., CYP2C9 polymorphisms) that may influence isomer metabolism, as seen in warfarin studies .
  • Contradiction Mitigation : Cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation alongside HPLC) .

Propiedades

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWWYSOJDYHDC-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235285
Record name Lisinopril R,S,S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85955-59-5
Record name Lisinopril R,S,S-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril R,S,S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISINOPRIL R,S,S-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W66M58H0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Lisinopril R,S,S-isomer
Lisinopril R,S,S-isomer
Lisinopril R,S,S-isomer
Lisinopril R,S,S-isomer

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.